molecular formula C17H21Cl2N3 B6609275 N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride CAS No. 2613385-35-4

N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride

Cat. No.: B6609275
CAS No.: 2613385-35-4
M. Wt: 338.3 g/mol
InChI Key: XVXINVOAVHFCAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride typically involves the methylation of acridine derivatives. One common method includes the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with altered fluorescent properties, while substitution can result in compounds with different functional groups .

Scientific Research Applications

N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride involves its ability to intercalate between nucleic acid bases. This intercalation enhances the compound’s fluorescence, allowing it to be used as a sensitive probe for detecting nucleic acids. The compound binds to double-stranded DNA and single-stranded RNA, emitting green fluorescence when bound to DNA and red fluorescence when bound to RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride is unique due to its dual fluorescence properties, allowing it to distinguish between DNA and RNA. This makes it particularly valuable in applications where precise identification of nucleic acids is required .

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.2ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXINVOAVHFCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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